Methyl 5-methylisoxazole-4-carboxylate Methyl 5-methylisoxazole-4-carboxylate
Brand Name: Vulcanchem
CAS No.: 100047-54-9
VCID: VC20740664
InChI: InChI=1S/C6H7NO3/c1-4-5(3-7-10-4)6(8)9-2/h3H,1-2H3
SMILES: CC1=C(C=NO1)C(=O)OC
Molecular Formula: C6H7NO3
Molecular Weight: 141.12 g/mol

Methyl 5-methylisoxazole-4-carboxylate

CAS No.: 100047-54-9

Cat. No.: VC20740664

Molecular Formula: C6H7NO3

Molecular Weight: 141.12 g/mol

* For research use only. Not for human or veterinary use.

Methyl 5-methylisoxazole-4-carboxylate - 100047-54-9

CAS No. 100047-54-9
Molecular Formula C6H7NO3
Molecular Weight 141.12 g/mol
IUPAC Name methyl 5-methyl-1,2-oxazole-4-carboxylate
Standard InChI InChI=1S/C6H7NO3/c1-4-5(3-7-10-4)6(8)9-2/h3H,1-2H3
Standard InChI Key AHLBUWIGURZNRZ-UHFFFAOYSA-N
SMILES CC1=C(C=NO1)C(=O)OC
Canonical SMILES CC1=C(C=NO1)C(=O)OC

Chemical Identity and Structural Characteristics

Basic Information

Methyl 5-methylisoxazole-4-carboxylate (CAS No. 100047-54-9) is an isoxazole derivative characterized by its methyl ester functionality. The molecular formula is C6H7NO3 with a molecular weight of 141.12 g/mol. Structurally, the compound features a five-membered heterocyclic isoxazole ring containing adjacent oxygen and nitrogen atoms, with a methyl group at the 5-position and a methyl ester group at the 4-position.

Physical and Chemical Properties

Synthetic Pathways

From 5-methyl-4-isoxazolecarboxylic acid

The primary synthetic route for methyl 5-methylisoxazole-4-carboxylate involves the esterification of 5-methyl-4-isoxazolecarboxylic acid with methanol. This reaction typically requires acidic catalysis conditions to facilitate the conversion of the carboxylic acid to its methyl ester form. The preparation pathway generally follows this sequence:

  • Preparation of 5-methyl-4-isoxazolecarboxylic acid

  • Esterification with methanol under acidic conditions

  • Purification of the resultant methyl ester

Alternative Synthesis Approaches

An alternative synthetic approach documented in the literature begins with ethylacetoacetate, which undergoes condensation with triethylorthoformate and acetic anhydride at approximately 75°C . This procedure leads to the formation of an intermediate that can subsequently be converted to 5-methylisoxazole-4-carboxylic acid derivatives.

The reaction pathway typically involves multiple steps:

  • Formation of an enamine or enol intermediate

  • Cyclization with hydroxylamine to form the isoxazole ring

  • Subsequent esterification to produce the desired methyl ester

Researchers have noted that using hydroxylamine sulfate instead of hydroxylamine hydrochloride in these synthesis pathways produces clearer reaction mixtures with significant reduction of isomeric impurities .

Reactivity and Chemical Behavior

Functional Group Reactivity

Methyl 5-methylisoxazole-4-carboxylate contains several reactive functional groups that determine its chemical behavior:

  • The methyl ester group at the 4-position is susceptible to hydrolysis, transesterification, and aminolysis reactions

  • The isoxazole ring provides a heterocyclic scaffold with specific electronic properties

  • The methyl group at the 5-position can potentially undergo oxidation under appropriate conditions

These functional groups contribute to the compound's utility as a building block in complex molecule synthesis.

Stability Considerations

Applications in Chemical Research

Pharmaceutical Synthesis

Methyl 5-methylisoxazole-4-carboxylate serves as a valuable intermediate in pharmaceutical synthesis, particularly for compounds with anti-inflammatory properties. The parent acid (5-methyl-4-isoxazolecarboxylic acid) is recognized as Leflunomide Impurity D in European Pharmacopoeia standards , indicating the relevance of this chemical class in pharmaceutical production and quality control.

The compound's isoxazole scaffold appears in numerous bioactive molecules, making the methyl ester derivative an important building block for medicinal chemistry research.

Role in Synthetic Chemistry

As a functionalized isoxazole, this compound serves as a versatile synthetic intermediate. The methyl ester functionality provides a convenient handle for further transformations, including:

  • Conversion to amides via aminolysis

  • Reduction to alcohols

  • Hydrolysis to regenerate the carboxylic acid

  • Cross-coupling reactions

These transformations enable the incorporation of the isoxazole moiety into more complex molecular architectures.

ManufacturerProduct NumberProduct DescriptionPackage SizePrice (USD)Last Updated
Sigma-Aldrich6337715-Methylisoxazole-4-carboxylic acid 97%10g$1622024-03-01
Sigma-Aldrich6337715-Methylisoxazole-4-carboxylic acid 97%1g$34.72023-06-20
TCI ChemicalM17405-Methylisoxazole-4-carboxylic Acid >98.0%(T)(HPLC)5g$172024-03-01

Table 1: Commercial availability of the precursor 5-methyl-4-isoxazolecarboxylic acid .

Quality Standards

Research-grade methyl 5-methylisoxazole-4-carboxylate would typically need to meet rigorous analytical standards. For related compounds in this class, manufacturers aim for high purity levels, with optimal synthesis processes yielding products with 99.8-100% HPLC potency . This high purity is particularly important when the compound is used as an intermediate in pharmaceutical synthesis.

Hazard CategoryClassification
GHS SymbolGHS07 (Warning)
Hazard StatementsH315, H319, H335 (Skin irritation, eye irritation, respiratory irritation)
Precautionary StatementsP261, P280a, P304+P340, P305+P351+P338, P405, P501a
Risk CodesXi (Irritant), F (Flammable)

Table 2: Potential hazard classification based on related compound 5-methyl-4-isoxazolecarboxylic acid .

Structure-Activity Relationships

Pharmacophore Properties

The isoxazole ring in methyl 5-methylisoxazole-4-carboxylate represents an important pharmacophore present in various bioactive compounds. The methyl ester functionality at the 4-position serves as a key reactive site for further derivatization, particularly in the synthesis of compounds with potential therapeutic applications.

The importance of this structural scaffold is evidenced by its presence in the synthetic pathway of 5-methylisoxazole-4-carboxylic-(4′-trifluoromethyl)-anilide, which has significant pharmaceutical applications .

Comparison with Related Compounds

The following table compares key properties of methyl 5-methylisoxazole-4-carboxylate with its parent acid:

Property5-Methyl-4-isoxazolecarboxylic acidMethyl 5-methylisoxazole-4-carboxylate
Molecular FormulaC5H5NO3C6H7NO3
Molecular Weight127.1 g/mol141.12 g/mol
Physical StateSolidSolid
SolubilityDMSO (Slightly), Methanol (Slightly)Likely improved solubility in organic solvents
ReactivityCarboxylic acid reactivityMethyl ester reactivity
Melting Point144-148°CTypically lower than parent acid

Table 3: Comparison of methyl 5-methylisoxazole-4-carboxylate with its parent acid .

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